molecular formula C18H16Cl3N3O2S B2631290 4-{4-[(2,4,5-trichlorophenyl)sulfonyl]piperazino}-1H-indole CAS No. 256458-61-4

4-{4-[(2,4,5-trichlorophenyl)sulfonyl]piperazino}-1H-indole

Cat. No.: B2631290
CAS No.: 256458-61-4
M. Wt: 444.76
InChI Key: UTDWZRUBNJOOBA-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-{4-[(2,4,5-trichlorophenyl)sulfonyl]piperazino}-1H-indole typically involves multiple steps, including the formation of the indole core and the subsequent attachment of the piperazino and sulfonyl groups. Specific synthetic routes and reaction conditions can vary, but they generally involve the use of reagents such as chlorinated phenylsulfonyl chlorides and piperazine derivatives . Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs.

Chemical Reactions Analysis

4-{4-[(2,4,5-trichlorophenyl)sulfonyl]piperazino}-1H-indole can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-{4-[(2,4,5-trichlorophenyl)sulfonyl]piperazino}-1H-indole involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. The piperazino and sulfonyl groups may enhance its binding affinity and selectivity for these targets .

Comparison with Similar Compounds

Similar compounds to 4-{4-[(2,4,5-trichlorophenyl)sulfonyl]piperazino}-1H-indole include other indole derivatives with sulfonyl and piperazino groups. These compounds may share similar biological activities but can differ in their potency, selectivity, and pharmacokinetic properties. Examples of similar compounds include:

Properties

IUPAC Name

4-[4-(2,4,5-trichlorophenyl)sulfonylpiperazin-1-yl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl3N3O2S/c19-13-10-15(21)18(11-14(13)20)27(25,26)24-8-6-23(7-9-24)17-3-1-2-16-12(17)4-5-22-16/h1-5,10-11,22H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTDWZRUBNJOOBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC3=C2C=CN3)S(=O)(=O)C4=CC(=C(C=C4Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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